molecular formula C23H18N4S B15012902 (4S,4aS)-2-amino-6-phenyl-4-(thiophen-2-yl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

(4S,4aS)-2-amino-6-phenyl-4-(thiophen-2-yl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Cat. No.: B15012902
M. Wt: 382.5 g/mol
InChI Key: MCKRCQNHIRZESC-QHNQYTFYSA-N
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Description

2-AMINO-6-PHENYL-4-(THIOPHEN-2-YL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-AMINO-6-PHENYL-4-(THIOPHEN-2-YL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. This reaction is typically catalyzed by tetrabutyl ammonium bromide in an aqueous medium . The reaction conditions are mild, and the process is efficient, yielding the desired product in high purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-AMINO-6-PHENYL-4-(THIOPHEN-2-YL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to bind to tubulin protein, inhibiting its function and thereby exerting antiproliferative effects on cancer cells . The pathways involved include disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives and nitrile-containing heterocycles. Compared to these compounds, 2-AMINO-6-PHENYL-4-(THIOPHEN-2-YL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. Some similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

Molecular Formula

C23H18N4S

Molecular Weight

382.5 g/mol

IUPAC Name

(4S,4aS)-2-amino-6-phenyl-4-thiophen-2-yl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C23H18N4S/c24-12-19-17-9-8-16(15-5-2-1-3-6-15)11-18(17)21(20-7-4-10-28-20)23(13-25,14-26)22(19)27/h1-7,9-10,16,18,21H,8,11,27H2/t16?,18-,21-/m1/s1

InChI Key

MCKRCQNHIRZESC-QHNQYTFYSA-N

Isomeric SMILES

C1C=C2[C@@H](CC1C3=CC=CC=C3)[C@@H](C(C(=C2C#N)N)(C#N)C#N)C4=CC=CS4

Canonical SMILES

C1C=C2C(CC1C3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC=CS4

Origin of Product

United States

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